(Z)-isopropyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The compound is an organic ester, containing a benzofuran moiety, a bromobenzylidene group, and an isopropyl acetate group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the benzofuran ring, the introduction of the bromobenzylidene group, and the esterification with isopropyl acetate .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran ring and bromobenzylidene group would contribute to the aromaticity of the compound, while the ester group would introduce polarity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. The bromine atom on the benzylidene group could be replaced in a nucleophilic substitution reaction. The ester group could undergo hydrolysis, transesterification, or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, with a high melting point due to the aromaticity and polarity. It might be soluble in organic solvents but not in water .Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis and Spectroscopic Properties : Research has been conducted on the synthesis and characterization of compounds with similar structural frameworks, such as Schiff base-type complexes and derivatives of dihydrofuran. For instance, a study on the synthesis, crystal structure, and spectroscopic properties of a Zn(II) complex with Schiff base-type ligands highlighted the importance of such compounds in understanding coordination chemistry and molecular interactions. The use of spectroscopic methods and DFT calculations aid in elucidating their electronic structure and spectral transitions, which are essential for developing materials with desired optical properties (Chai et al., 2016).
Reaction Mechanisms and Catalysis : The exploration of reaction mechanisms, such as the intramolecular carboalkoxylation reactions catalyzed by platinum-olefin catalyst systems, showcases the potential application in synthesizing multisubstituted acetates. This research is crucial for developing new synthetic methodologies that can enhance the efficiency and selectivity of chemical transformations (Nakamura et al., 2008).
Potential Biological Activities
Chemoprotective Properties : Compounds structurally related to the query molecule have been investigated for their potential chemoprotective activities. For example, research on isopropyl-2-(1,3-dithietane-2-ylidene)-2-[N-(4-methylthiazol-2-yl) carbamoyl]acetate (YH439) demonstrated its ability to inhibit the mutagenicity and DNA binding of carcinogens. This suggests that structurally similar compounds may also possess chemoprotective properties, warranting further investigation into their biological activities (Surh et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-12(2)25-19(22)11-24-14-7-8-15-17(10-14)26-18(20(15)23)9-13-5-3-4-6-16(13)21/h3-10,12H,11H2,1-2H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJDWSRKHXTLZ-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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